molecular formula C9H9FO B13421219 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene CAS No. 54533-37-8

1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene

Cat. No.: B13421219
CAS No.: 54533-37-8
M. Wt: 152.16 g/mol
InChI Key: GGTXHFSLTYEKPC-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, characterized by the presence of a fluorine atom and a methoxyethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene typically involves the introduction of the fluorine atom and the methoxyethenyl group onto the benzene ring. One common method is the reaction of fluorobenzene with methoxyethenyl derivatives under specific conditions. The reaction may involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atom and methoxyethenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated organic molecules, which are important in drug design and development.

    Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, influencing its biological activity. The methoxyethenyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

    Fluorobenzene: A simpler derivative with only a fluorine atom attached to the benzene ring.

    4-Fluoroanisole: Contains a fluorine atom and a methoxy group attached to the benzene ring.

    1-Fluoro-4-methoxybenzene: Similar structure but lacks the ethenyl group.

Uniqueness: 1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene is unique due to the combination of the fluorine atom and the methoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

54533-37-8

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-fluoro-4-(2-methoxyethenyl)benzene

InChI

InChI=1S/C9H9FO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3

InChI Key

GGTXHFSLTYEKPC-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC=C(C=C1)F

Origin of Product

United States

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